N-(5-Phenyl-1,2-oxazol-3-yl)prop-2-enamide
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Overview
Description
N-(5-Phenyl-1,2-oxazol-3-yl)prop-2-enamide is a heterocyclic compound that features an oxazole ring fused with a phenyl group and a prop-2-enamide moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The oxazole ring is known for its biological activity, making this compound a valuable candidate for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Phenyl-1,2-oxazol-3-yl)prop-2-enamide typically involves the cyclization of appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-(5-Phenyl-1,2-oxazol-3-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether are employed under acidic conditions.
Major Products
Oxidation: Oxazole N-oxides.
Reduction: Oxazoline derivatives.
Substitution: Phenyl-substituted oxazole derivatives.
Scientific Research Applications
N-(5-Phenyl-1,2-oxazol-3-yl)prop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(5-Phenyl-1,2-oxazol-3-yl)prop-2-enamide involves its interaction with biological targets such as enzymes and receptors. The oxazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or activation of the enzyme’s function. This compound can also interact with DNA, potentially leading to anticancer effects by interfering with DNA replication and transcription .
Comparison with Similar Compounds
Similar Compounds
N-(3-Phenyl-1,2-oxazol-5-yl)prop-2-enamide: Similar structure but with different substitution pattern on the oxazole ring.
N-(5-Methyl-1,2-oxazol-3-yl)prop-2-enamide: Features a methyl group instead of a phenyl group on the oxazole ring.
Uniqueness
N-(5-Phenyl-1,2-oxazol-3-yl)prop-2-enamide is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. The presence of the phenyl group enhances its ability to interact with biological targets, making it a more potent candidate for drug development compared to its methyl-substituted counterpart .
Properties
IUPAC Name |
N-(5-phenyl-1,2-oxazol-3-yl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-2-12(15)13-11-8-10(16-14-11)9-6-4-3-5-7-9/h2-8H,1H2,(H,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPOVLRWZRGGXLV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=NOC(=C1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.